5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine is a member of the oxadiazole class of compounds, which are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science.
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine can be classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This specific compound's trifluoroethyl group may enhance its lipophilicity and biological activity.
The synthesis of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine typically involves several key steps:
The synthesis process is monitored using techniques such as thin-layer chromatography (TLC) to confirm reaction completion. Characterization methods like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine features a five-membered ring with two nitrogen atoms positioned at the 1 and 3 positions relative to the amine group at position 2. The trifluoroethyl group at position 5 significantly influences the compound's physical and chemical properties.
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure; the presence of electronegative fluorine atoms enhances its electrophilic character.
The mechanism of action for compounds like 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine often involves interaction with biological targets such as enzymes or receptors:
Studies indicate that oxadiazole derivatives exhibit varying degrees of biological activity based on their structural modifications and functional groups.
Spectroscopic analyses (IR and NMR) provide insights into functional groups and molecular interactions within this compound .
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine has potential applications in:
The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, emerged as a privileged scaffold in medicinal chemistry following its first reported synthesis by Ainsworth in 1965 [6] [8]. This moiety exhibits exceptional thermal stability and chemical robustness, enabling it to survive synthetic transformations and metabolic processes. Historically, its significance grew from its role as a bioisosteric replacement for ester and amide functionalities, addressing metabolic liabilities while maintaining biological activity [6] [8]. Early derivatives like oxolamine (antitussive) and irrigor (vasodilator) demonstrated clinical utility, validating the pharmacophore [6].
The scaffold’s versatility is evidenced by its incorporation into drugs targeting diverse pathologies:
Table 1: Historical Milestones of 1,3,4-Oxadiazole Therapeutics
Era | Key Derivatives | Therapeutic Area | Clinical Impact |
---|---|---|---|
1960s-1980s | Oxolamine, Irrigor | Antitussive/Vasodilator | Marketed drugs; validated scaffold safety |
1990s-2000s | Zibotentan (ZD4054) | Oncology (Endothelin antagonist) | Phase III trials for prostate cancer |
2010s-Present | Fluorinated oxadiazoles | Antimicrobial/Anticancer | Enhanced potency against resistant strains [2] [4] |
Fluorine incorporation into bioactive molecules is a cornerstone of modern medicinal chemistry, driven by the atom’s unique physicochemical properties: high electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and strong C-F bond energy (485 kJ/mol) [2] [8]. The trifluoroethyl group (–CH₂CF₃), in particular, confers distinct advantages:
Recent studies confirm that fluorinated oxadiazoles exhibit superior bioactivity profiles. For example, trifluoromethyl-oxadiazole amides (e.g., compound 1n) achieve MIC values of 0.03907 μg/mL against B. cereus, outperforming non-fluorinated controls by >100-fold [2].
The strategic integration of the 1,3,4-oxadiazole core with a 2,2,2-trifluoroethyl group at C-5 creates a hybrid pharmacophore with synergistic advantages:
Table 2: Predicted Biological Activities of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine
Target Class | Specific Target | Predicted Mechanism | Supporting Evidence |
---|---|---|---|
Antimicrobial | Peptide deformylase (PDF) | Metal chelation (Fe²⁺) and H-bonding with His132 | MIC: 0.04–0.1 μg/mL for analogs [1] [2] |
Anticancer | Tubulin colchicine site | Disruption of microtubule assembly via Ala317 H-bond | IC₅₀: 8–15 μM in HepG2 cells [3] [7] |
Cholinesterase | AChE/BChE catalytic gorge | Blockade of catalytic triad via π-stacking with Trp86 | IC₅₀: 12.8 μM (AChE); 53.1 μM (BChE) [8] |
The compound’s structural simplicity facilitates derivatization at N-2 (amine) or C-5 (trifluoroethyl), enabling rapid SAR exploration for lead optimization [7] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3